molecular formula C17H17FO4 B1464114 1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone CAS No. 500370-53-6

1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone

Cat. No.: B1464114
CAS No.: 500370-53-6
M. Wt: 304.31 g/mol
InChI Key: IVNGIWHMUBHPPW-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone is an organic compound with the molecular formula C16H17FO4 This compound is characterized by the presence of a fluorobenzyloxy group and methoxymethoxy substituents on a phenyl ring, attached to an ethanone moiety

Scientific Research Applications

1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals targeting specific pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

The synthesis of 1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol and 2,5-dimethoxybenzaldehyde.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The fluorobenzyloxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and bases (e.g., NaOH) for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: Major products from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone can be compared with similar compounds:

    Similar Compounds: Compounds like 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone and 4-(4’-Fluorobenzyloxy)phenylboronic acid share structural similarities.

This detailed overview highlights the significant aspects of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

1-[5-[(4-fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-12(19)16-9-15(7-8-17(16)22-11-20-2)21-10-13-3-5-14(18)6-4-13/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGIWHMUBHPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171663
Record name 1-[5-[(4-Fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500370-53-6
Record name 1-[5-[(4-Fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500370-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-[(4-Fluorophenyl)methoxy]-2-(methoxymethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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